SC-58125

COX-2 inhibition isoform selectivity inflammation

Choose SC-58125 for mechanistic studies requiring precise COX-2 pathway dissection. Its >2,500-fold selectivity over COX-1 eliminates confounding gastric toxicity. Unlike celecoxib (G1 arrest), it uniquely induces G2/M phase arrest, and time-dependent inhibition allows washout experiments. A single 48-hour exposure suppresses tumor growth for 15 days in HCA-7 xenografts, reducing tumor formation by 85-90%. These validated, compound-specific properties ensure reliable target-deconvolution, making it the definitive tool for inflammation and oncology research.

Molecular Formula C17H12F4N2O2S
Molecular Weight 384.3 g/mol
CAS No. 162054-19-5
Cat. No. B1680877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-58125
CAS162054-19-5
Synonyms1-((4-methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
SC 58125
SC-58125
SC58125
Molecular FormulaC17H12F4N2O2S
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
InChIKeyJHBIMJKLBUMNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-58125 (CAS 162054-19-5) – Selective COX-2 Inhibitor for Inflammation, Pain, and Oncology Research


SC-58125 is a member of the diaryl heterocycle class of selective cyclooxygenase-2 (COX-2) inhibitors, a group that also includes celecoxib and rofecoxib [1]. Chemically, it is a pyrazole derivative characterized by a 4-fluorophenyl group at position 5, a 4-(methylsulfonyl)phenyl group at position 1, and a trifluoromethyl group at position 3, conferring high potency and time-dependent inhibition of COX-2 [2]. In isolated recombinant enzyme assays, SC-58125 inhibits COX-2 with an IC50 of 0.04 μM, while exhibiting minimal inhibition of COX-1 (IC50 >100 μM) [3]. The compound also demonstrates antitumor activity in various in vitro and in vivo models [4].

SC-58125 (CAS 162054-19-5) – Why Substitution with Other COX-2 Inhibitors Requires Quantitative Justification


Despite sharing a common target (COX-2), members of the diaryl heterocycle class—including SC-58125, celecoxib, rofecoxib, and DUP-697—exhibit distinct pharmacological and mechanistic profiles that preclude simple interchangeability. SC-58125 demonstrates time-dependent inhibition of COX-2, a kinetic behavior that may result in prolonged enzyme blockade not observed with all class members [1]. In comparative cell proliferation studies, SC-58125 and celecoxib show divergent effects on cell cycle progression: SC-58125 induces G2 phase arrest while celecoxib acts on the G1 phase [2]. These mechanistic differences underscore the necessity for compound-specific validation rather than class-level extrapolation. The quantitative evidence below delineates exactly where SC-58125 differs from its closest analogs and alternatives.

SC-58125 (CAS 162054-19-5) – Quantitative Differential Evidence vs. Comparators


SC-58125 COX-2 vs. COX-1 Selectivity Ratio Exceeds 2,500-Fold

SC-58125 exhibits >2,500-fold selectivity for COX-2 over COX-1, whereas other selective COX-2 inhibitors like celecoxib and rofecoxib demonstrate lower selectivity margins (reported at approximately 375-fold and >800-fold, respectively). This quantitative difference is critical for assays requiring minimal COX-1 interference. [1]

COX-2 inhibition isoform selectivity inflammation analgesia

SC-58125 Cellular COX-2 Inhibition (HUVEC IC50 = 70 nM) vs. Enzyme Assay

In cultured human umbilical vein endothelial cells (HUVEC), SC-58125 inhibits COX-2 activity with an IC50 of 70 nM, demonstrating its cellular potency. This contrasts with the isolated enzyme IC50 of 40 nM, indicating only a modest shift in potency when moving from cell-free to cellular systems, which is advantageous for interpreting in vivo results. [1]

cellular pharmacology HUVEC PGE2 synthesis endothelial cells

SC-58125 Gastric Safety Profile: No Gastric Toxicity vs. Non-Selective NSAIDs

In an acute inflammation model (carrageenan-induced edema), SC-58125 inhibited edema and provided analgesia without affecting gastric prostaglandin (PG) production or causing gastric mucosal damage. In contrast, non-selective NSAIDs (e.g., indomethacin) inhibit both COX-1 and COX-2, leading to gastric PG suppression and ulceration. [1]

gastrointestinal safety inflammation PGE2 synthesis in vivo pharmacology

SC-58125 vs. Celecoxib: Divergent Cell Cycle Arrest Mechanisms (G2 vs. G1 Phase)

In human laryngeal carcinoma Hep-2 cells, SC-58125 and celecoxib both inhibit proliferation but through distinct cell cycle phases. SC-58125 increases the proportion of cells in the G2 phase, whereas celecoxib arrests cells in the G1 phase. This mechanistic divergence indicates that the compounds cannot be used interchangeably for cell cycle studies. [1]

cell cycle arrest cancer Hep-2 mechanism of action

SC-58125 In Vivo Antitumor Efficacy: 85-90% Reduction in HCA-7 Xenograft Formation

In nude mice implanted with COX-2-expressing HCA-7 human colon cancer cells, treatment with SC-58125 reduced tumor formation by 85-90%, whereas the compound had no effect on COX-2-negative HCT-116 xenografts. This demonstrates that the antitumor effect is strictly dependent on COX-2 expression in the tumor cells. [1]

xenograft colorectal cancer in vivo efficacy tumor growth inhibition

SC-58125 Short-Term (48 hr) Treatment Suppresses Tumor Growth for 15 Days

In established human colon cancer xenografts, a short 48-hour treatment with SC-58125 was sufficient to attenuate tumor growth for up to 15 days. This prolonged effect was not due to increased apoptosis but rather to a delayed progression through the G2/M phase of the cell cycle, characterized by decreased p34cdc2 protein levels and activity. [1]

cytostatic effect xenograft tumor growth attenuation cell cycle

SC-58125 (CAS 162054-19-5) – Optimal Research and Industrial Application Scenarios


Gastric-Sparing Inflammation and Analgesia Studies

Utilize SC-58125 in acute or chronic inflammation models (e.g., carrageenan-induced edema) where gastric toxicity must be avoided. The compound's >2,500-fold COX-2 selectivity and demonstrated lack of gastric PG suppression make it ideal for isolating COX-2-mediated inflammatory pathways without the confounding ulcerogenic effects seen with non-selective NSAIDs. [1]

COX-2-Dependent Colorectal Cancer Xenograft Models

SC-58125 is an optimal tool compound for validating the role of COX-2 in tumor growth. In COX-2-positive HCA-7 xenografts, SC-58125 reduces tumor formation by 85-90%, while showing no effect in COX-2-negative HCT-116 tumors. This differential response makes it a definitive control for establishing target dependency. [2]

Cell Cycle Checkpoint Studies Requiring G2/M Phase Arrest

For experiments examining the G2/M transition, DNA damage checkpoints, or mitotic regulation, SC-58125 provides a specific G2 arrest phenotype (with decreased p34cdc2 activity), in contrast to other COX-2 inhibitors like celecoxib which primarily induce G1 arrest. This mechanistic distinction is critical for studies of cell cycle pharmacology. [3]

Pulse-Treatment / Cytostatic Effect Experimental Designs

SC-58125's unique pharmacodynamic profile—where 48-hour exposure yields 15 days of growth suppression—enables novel experimental designs in xenograft studies. Researchers can investigate the durability of COX-2 inhibition effects and the cellular mechanisms that sustain growth arrest long after compound clearance. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-58125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.